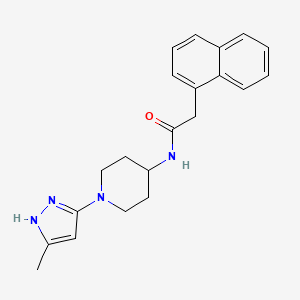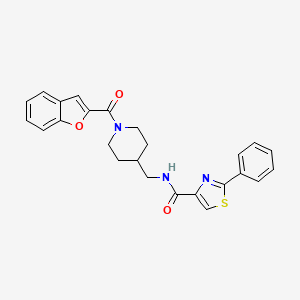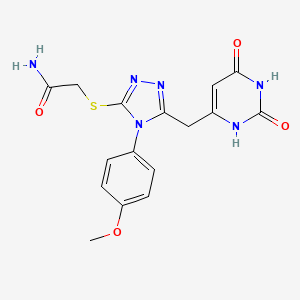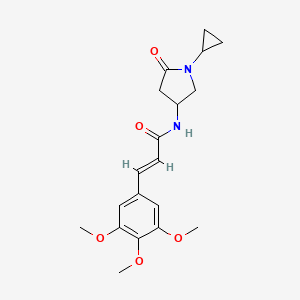
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
The exact mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to act through the modulation of ion channels and protein-protein interactions. Specifically, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to bind to a specific site on the voltage-gated sodium channel Nav1.7, which plays a key role in the transmission of pain signals. By binding to this site, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to reduce the activity of Nav1.7, which could have implications for the treatment of chronic pain.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of ion channels and protein-protein interactions, as well as the inhibition of cancer cell growth. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have some potential as an analgesic, although further research is needed to fully understand its effects in this area.
実験室実験の利点と制限
One of the main advantages of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide for lab experiments is its specificity for certain ion channels and protein-protein interactions, which makes it a valuable tool for studying these processes in vitro. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have relatively low toxicity, which makes it a safer alternative to some other compounds used in scientific research. However, one limitation of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are a number of potential future directions for research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, including further studies on its mechanism of action and its potential applications in drug development. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide could be studied in combination with other compounds to determine whether it has synergistic effects. Finally, further research is needed to fully understand the potential applications of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide in cancer research and neuroscience.
合成法
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1-(4-piperidinyl)-1H-pyrazole-4-carboxaldehyde, followed by the reaction of the resulting product with 1-naphthylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied as a potential lead compound for the development of new drugs targeting specific protein-protein interactions.
特性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-13-20(24-23-15)25-11-9-18(10-12-25)22-21(26)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-8,13,18H,9-12,14H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSUUKZMSUTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2808726.png)
![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)
![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)

